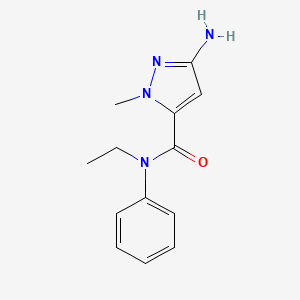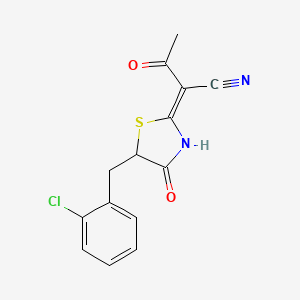
1-Etil-6-fluoro-4-oxo-7-pirrolidin-1-ilquinolina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a pyrrolidinyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, given the biological activity of quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as norfloxacin, a broad-spectrum antibiotic agent, are known to interact with their targets effectively against various gram-positive and gram-negative bacterial species .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities .
Action Environment
It is known that similar compounds, such as 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, are sensitive to air .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile are largely determined by its interactions with various biomolecules. It is known to have high antibacterial activity in vitro against standard bacterial strains such as B. subtilis, S. aureus, P. aeruginosa, and E. coli strains . The compound’s activity is attributed to its ability to inhibit critical cellular processes, specifically the action of two essential enzymes, DNA-gyrase and topoisomerase IV .
Cellular Effects
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile has significant effects on various types of cells and cellular processes. Its antibacterial activity is due to its ability to cause rupture of two-spiral DNA in bacterial cells . This disruption of DNA structure inhibits bacterial replication, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile involves binding interactions with biomolecules and changes in gene expression. The compound binds to the enzymes DNA-gyrase and topoisomerase IV, inhibiting their function and leading to DNA rupture .
Temporal Effects in Laboratory Settings
It is known that the compound has high antibacterial activity in vitro .
Dosage Effects in Animal Models
The effects of 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile vary with different dosages in animal models. For instance, topical administration of the compound reduces corneal ulcer size in a rabbit model of P. aeruginosa corneal infection .
Metabolic Pathways
It is known that the compound interacts with enzymes such as DNA-gyrase and topoisomerase IV .
Métodos De Preparación
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethyl group: Alkylation reactions using ethyl halides can introduce the ethyl group at the desired position on the quinoline ring.
Formation of the pyrrolidinyl group: This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the quinoline core.
Introduction of the carbonitrile group: This step can involve the reaction of the intermediate compound with cyanogen bromide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Comparación Con Compuestos Similares
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Norfloxacin: Similar in structure but with different substituents, norfloxacin is a well-known antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced pharmacokinetic properties.
The uniqueness of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWWCMOVOJZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-fluorophenyl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2539816.png)


![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2539824.png)





